2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is further connected to an ethenyl group and a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylphenylboronic acid with a suitable vinyl precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or borates.
Reduction: 2-[2-(4-Ethylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted phenyl or vinyl derivatives.
Scientific Research Applications
2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boron-containing motifs.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and transferring the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Ethynylphenylboronic acid pinacol ester
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[2-(4-Ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the 4-ethylphenyl group enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-6-13-7-9-14(10-8-13)11-12-17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAINZQODXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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